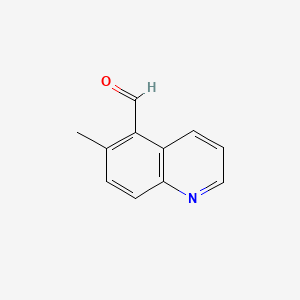

6-Methylquinoline-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

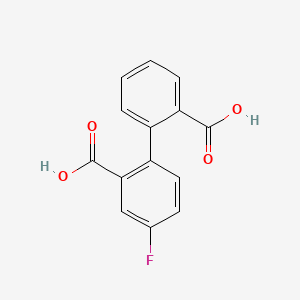

6-Methylquinoline-5-carbaldehyde is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and is utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The molecular formula of 6-Methylquinoline-5-carbaldehyde is C11H9NO and its molecular weight is 171.20 g/mol .

Molecular Structure Analysis

The molecular structure of 6-Methylquinoline-5-carbaldehyde can be represented by the IUPAC Standard InChI: InChI=1S/C10H9N/c1-8-4-5-10-9 (7-8)3-2-6-11-10/h2-7H,1H3 . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .Chemical Reactions Analysis

Quinoline derivatives exhibit a wide range of chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

- Synthesis Techniques : Innovative methods for synthesizing quinolinecarbaldehydes, including 6-Methylquinoline-5-carbaldehyde, have been developed. Techniques like the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods are significant in this context (Wantulok et al., 2020).

- Chemical Transformations : Studies demonstrate the transformation of methyl groups into formyl groups in methylquinolines, indicating the potential for diverse chemical applications (Navío et al., 2002).

Biological Evaluation

- Antimicrobial Activity : Certain quinoline derivatives, possibly including those related to 6-Methylquinoline-5-carbaldehyde, have shown promising antimicrobial properties. This includes activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents (Basavaraju et al., 2007).

- Antidyslipidemic and Antioxidative Activities : Some quinoline derivatives exhibit notable antidyslipidemic and antioxidative properties. This suggests potential applications in the treatment or management of related disorders (Sashidhara et al., 2009).

- Antibacterial and Antioxidant Properties : Novel quinoline derivatives have demonstrated significant antibacterial and antioxidant activities. This includes potential efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity (Zeleke et al., 2020).

Additional Applications

- Molecular Docking Studies : Molecular docking analysis has been utilized to understand the interaction of quinoline derivatives with biological targets, providing insights into their potential therapeutic applications (Ghanei et al., 2016).

- Photoinduced Reactions : Quinoline derivatives have been studied for their behavior in photoinduced reactions, which could have implications in developing molecular switches and other photoresponsive materials (Lapinski et al., 2009).

Safety And Hazards

Direcciones Futuras

While specific future directions for 6-Methylquinoline-5-carbaldehyde are not available, the field of quinoline derivatives is vast and continues to grow. There is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

6-methylquinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMOLFSWXMCPFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289391 |

Source

|

| Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylquinoline-5-carbaldehyde | |

CAS RN |

1211489-16-5 |

Source

|

| Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211489-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarboxaldehyde, 6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)